molecular formula C26H52 B8690049 1,3-Didecylcyclohexane CAS No. 55334-19-5

1,3-Didecylcyclohexane

Cat. No.: B8690049
CAS No.: 55334-19-5
M. Wt: 364.7 g/mol
InChI Key: CVGVPWAGZNTBSN-UHFFFAOYSA-N
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Description

1,3-Didecylcyclohexane (C₂₆H₄₆) is a disubstituted cyclohexane derivative featuring two decyl (C₁₀H₂₁) chains at the 1 and 3 positions. It is synthesized via the hydrogenation of 1,3-didecylbenzene using a nickel catalyst at 150°C and 1900 psi, achieving a yield of 94.3% . Its molecular weight is approximately 358.65 g/mol, and its properties include high hydrophobicity and low volatility due to the long alkyl chains .

Properties

CAS No.

55334-19-5

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

IUPAC Name

1,3-didecylcyclohexane

InChI

InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-20-25-22-19-23-26(24-25)21-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

CVGVPWAGZNTBSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCCC(C1)CCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

1,3-Dicyclohexylpropane (C₁₅H₂₈)
  • Structure : Features two cyclohexyl groups connected by a propane chain (1,3-positions) .
  • Molecular Weight : 208.39 g/mol, significantly lighter than 1,3-didecylcyclohexane due to shorter substituents.
  • Synthesis: Not explicitly detailed in evidence but likely involves coupling reactions of cyclohexyl groups.
Undecylcyclohexane (C₁₇H₃₄)
  • Structure: A mono-substituted cyclohexane with a single undecyl (C₁₁H₂₃) chain .
  • Molecular Weight : 238.45 g/mol, smaller than this compound due to fewer substituents.
  • Safety Profile : Requires standard first-aid measures for skin/eye contact and inhalation, indicating moderate toxicity .
1,3-Dimethylcyclohexane (C₈H₁₄)
  • Structure : Two methyl groups at 1,3-positions .
  • Molecular Weight : 112.22 g/mol, with significantly lower steric bulk compared to decyl chains.
  • Conformational Behavior : Adopts chair conformations with equatorial methyl groups to minimize 1,3-diaxial strain .
1,3-Dicyclohexylcyclohexane (C₁₈H₃₀)
  • Structure : Two cyclohexyl groups attached to a central cyclohexane ring at 1,3-positions, synthesized via ketone hydrogenation .
  • Isomerism : Exists in two isomeric forms (m.p. 66°C and b.p. 202°C/14 mm), highlighting the impact of substituent arrangement .

Physical and Chemical Properties

Property This compound 1,3-Dicyclohexylpropane Undecylcyclohexane 1,3-Dimethylcyclohexane
Molecular Formula C₂₆H₄₆ C₁₅H₂₈ C₁₇H₃₄ C₈H₁₄
Molecular Weight ~358.65 g/mol 208.39 g/mol 238.45 g/mol 112.22 g/mol
Substituent Length Long (C₁₀ chains) Medium (C₆ cyclohexyl) Long (C₁₁ chain) Short (C₁ methyl)
Volatility Low (high MW) Moderate Moderate High
Solubility Likely hydrophobic Hydrophobic Hydrophobic Partially polar

Key Observations :

  • Boiling/Melting Points : Longer alkyl chains (e.g., decyl) increase molecular weight and reduce volatility compared to methyl or cyclohexyl substituents .
  • Hydrophobicity: All compounds exhibit low water solubility, but this compound’s long chains enhance lipophilicity, making it suitable for non-polar solvents or lubricants.

Conformational Analysis

  • 1,3-Dimethylcyclohexane : Prefers chair conformations with equatorial methyl groups to avoid 1,3-diaxial interactions .
  • This compound : Bulky decyl chains adopt equatorial positions to minimize steric strain, similar to smaller substituents. However, chain flexibility may allow partial axial occupancy, complicating conformational analysis .

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